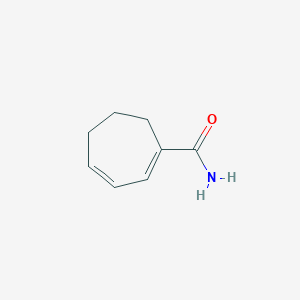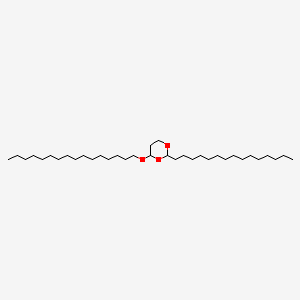
1,3-Dioxane, 4-(hexadecyloxy)-2-pentadecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentadecyl-4-(hexadecyloxy)-1,3-dioxane is an organic compound with the molecular formula C31H62O3 It belongs to the class of dioxanes, which are heterocyclic organic compounds containing two oxygen atoms in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentadecyl-4-(hexadecyloxy)-1,3-dioxane typically involves the reaction of a suitable diol with an alkyl halide under basic conditions. One common method is the Williamson ether synthesis, where a diol reacts with an alkyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through the formation of an alkoxide intermediate, which then undergoes nucleophilic substitution to form the desired dioxane compound.
Industrial Production Methods
Industrial production of 2-Pentadecyl-4-(hexadecyloxy)-1,3-dioxane may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentadecyl-4-(hexadecyloxy)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are used to generate alkoxide intermediates for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-Pentadecyl-4-(hexadecyloxy)-1,3-dioxane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the formulation of surfactants, lubricants, and emulsifiers.
Wirkmechanismus
The mechanism of action of 2-Pentadecyl-4-(hexadecyloxy)-1,3-dioxane involves its interaction with biological membranes and proteins. Its long alkyl chains allow it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Additionally, the compound may interact with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pentadecyl-1,3-dioxepane: Similar in structure but with a different ring size.
1-Methyl-4-pentadecyl-2(1H)-quinolone: Shares the long alkyl chain but has a different heterocyclic core.
Uniqueness
2-Pentadecyl-4-(hexadecyloxy)-1,3-dioxane is unique due to its specific combination of a dioxane ring and long alkyl chains, which confer distinct physicochemical properties and potential applications. Its amphiphilic nature makes it particularly useful in formulations requiring both hydrophilic and hydrophobic interactions.
Eigenschaften
Molekularformel |
C35H70O3 |
|---|---|
Molekulargewicht |
538.9 g/mol |
IUPAC-Name |
4-hexadecoxy-2-pentadecyl-1,3-dioxane |
InChI |
InChI=1S/C35H70O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32-36-35-31-33-37-34(38-35)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33H2,1-2H3 |
InChI-Schlüssel |
QBAMRCAAKYOWDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1CCOC(O1)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



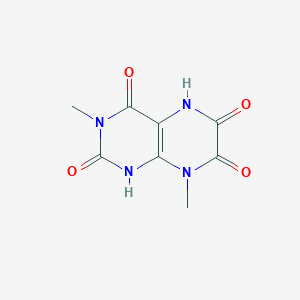
![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797590.png)
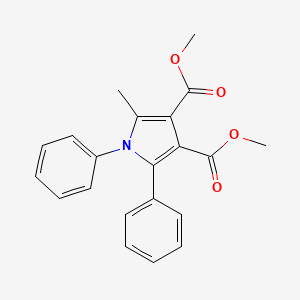
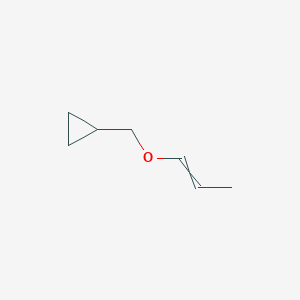
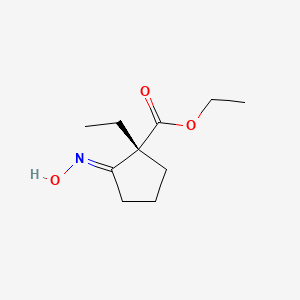
![Propanol, 3-[[(1,4-benzodioxan-2-yl)methyl]amino]-](/img/structure/B13797611.png)
![trans-1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydrothiophen-3-ol dihydrochloride](/img/structure/B13797612.png)
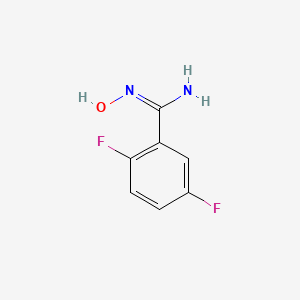
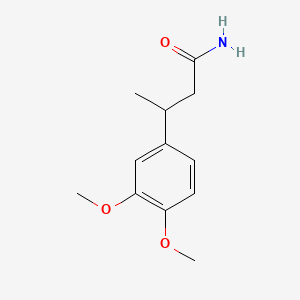
![2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-dimethylphenyl)ethanone](/img/structure/B13797629.png)
![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-methyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13797636.png)

